molecular formula C9H14ClNO3S B2681082 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride CAS No. 1803593-30-7

5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride

Cat. No. B2681082
CAS RN: 1803593-30-7
M. Wt: 251.73
InChI Key: XLNCITWIMNBURF-UHFFFAOYSA-N
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Description

The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group . The “methanesulfonylmethyl” and “methoxy” parts suggest that it has methanesulfonyl and methoxy groups attached to the aniline .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, anilines are often synthesized through nitration of benzene, followed by reduction of the nitro group . Methanesulfonyl groups can be introduced through reactions with methanesulfonyl chloride .


Chemical Reactions Analysis

Amines, such as aniline, are known to undergo a variety of chemical reactions, including alkylation, acylation, and sulfonylation . The presence of the methanesulfonylmethyl and methoxy groups may influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, anilines are colorless to pale yellow liquids or solids at room temperature, and they have a characteristic odor . They are also known to be weak bases .

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis of Diethyltin-based Self-assemblies : Diethyltin(methoxy)methanesulfonate, a compound related to 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride, demonstrates its utility in synthesizing three-dimensional self-assemblies derived from sulfonate-phosphonate ligands. These assemblies exhibit unique structural motifs and potential applications in material science and catalysis (Shankar et al., 2011).

Methane Activation and Conversion : The activation of methane at room temperature, leading to the formation of methanol and hydrocarbons, showcases the potential of methanesulfonic acid derivatives in catalyzing methane conversion processes. This application is critical for utilizing methane, a major greenhouse gas, for chemical synthesis (Xu et al., 2012).

Pharmacological Applications

Antibacterial Activity : Sulfonamide derivatives of methanesulfonic acid, such as those related to 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride, have been synthesized and shown to possess significant antibacterial activity against a variety of bacteria, indicating their potential in developing new antibacterial agents (Özdemir et al., 2009).

Chemical Reactions and Analytical Applications

Improved Synthesis Techniques : Research on the synthesis of related compounds demonstrates the importance of 5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride in developing new, efficient synthesis methods for biologically active compounds, including kinase inhibitors and other pharmacologically relevant molecules (Johnson et al., 2022).

Analytical Applications in Biochemistry : The use of methanesulfonic acid for protein hydrolysis in the determination of seleno-methionine in biological samples highlights the analytical utility of methanesulfonic acid derivatives. This application is crucial for accurate nutritional and biochemical analysis of selenium-rich foods and supplements (Wrobel et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many aniline derivatives are used in the production of dyes and pharmaceuticals .

Safety and Hazards

Anilines can be toxic and may cause health issues if inhaled, ingested, or absorbed through the skin . Methanesulfonyl chloride is corrosive and can cause severe skin burns and eye damage .

properties

IUPAC Name

2-methoxy-5-(methylsulfonylmethyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S.ClH/c1-13-9-4-3-7(5-8(9)10)6-14(2,11)12;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNCITWIMNBURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methanesulfonylmethyl)-2-methoxyaniline hydrochloride

CAS RN

1803593-30-7
Record name 5-(methanesulfonylmethyl)-2-methoxyaniline hydrochloride
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